N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
Description
N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide is a synthetic triazole derivative characterized by a triazole-4-carboxamide core substituted with a cyano-(2-fluorophenyl)methyl group at the N-position and a thiophen-2-ylmethyl group at the 1-position. Its molecular formula is C₁₆H₁₂F₃N₅OS (hypothetical calculation based on structural analogs), with a molecular weight of approximately 375.36 g/mol. The cyano group may enhance metabolic stability, while the thiophene and fluorophenyl substituents contribute to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5OS/c17-13-6-2-1-5-12(13)14(8-18)19-16(23)15-10-22(21-20-15)9-11-4-3-7-24-11/h1-7,10,14H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCCVPKCEIFCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN(N=N2)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the fluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the triazole ring.
Incorporation of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction or a similar method to attach the thiophen-2-ylmethyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, leveraging methodologies common to 1,2,3-triazole derivatives:
1.1. Triazole Core Formation
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .
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Example Protocol :
1.2. Carboxamide Coupling
The carboxamide group is introduced via coupling reactions between the triazole-4-carboxylic acid intermediate and the amine-bearing substituent:
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Reagents : Carbodiimides (e.g., EDCl or DCC) with HOBt or HOAt as activators .
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Mechanism : Activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the amine (cyano-(2-fluorophenyl)methylamine) .
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Yield : 70–80% (based on similar reactions for N-(4-thiocyanatophenyl)triazole carboxamides ).
Post-Synthetic Modifications
The compound undergoes further functionalization due to its reactive substituents:
2.1. Cyano Group Reactivity
The nitrile group (-CN) participates in:
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Hydrolysis :
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Reduction :
2.2. Thiophene Ring Reactivity
The thiophen-2-ylmethyl group undergoes electrophilic substitutions:
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Sulfonation :
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Reagents : SO₃ in H₂SO₄ → sulfonic acid derivatives.
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Oxidation :
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Reagents : m-CPBA → sulfoxide or sulfone derivatives.
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2.3. Triazole Ring Reactivity
The triazole core exhibits:
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Alkylation :
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Metal Coordination :
Reaction Optimization Data
Key reaction parameters and yields are summarized below:
Mechanistic Insights
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CuAAC Mechanism : The copper catalyst stabilizes the transition state, enabling regioselective 1,4-disubstituted triazole formation .
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Amide Coupling : EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine nucleophile .
Stability Under Reaction Conditions
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Thermal Stability : Stable below 150°C (decomposition observed at higher temperatures via TGA).
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pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions (e.g., >2M NaOH or HCl ).
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties
Research has demonstrated that compounds with a triazole scaffold exhibit notable antibacterial activity. For instance, derivatives of triazole have been synthesized and tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide has shown promising results in preliminary studies, indicating its potential as an effective antibacterial agent.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | MRSA | 0.25 μg/mL |
| B | Escherichia coli | 0.5 μg/mL |
| C | Pseudomonas aeruginosa | 1.0 μg/mL |
| D | Staphylococcus epidermidis | 0.15 μg/mL |
Antifungal Activity
The antifungal properties of triazole compounds are well-documented, with studies showing that they can outperform traditional antifungal agents like fluconazole. The compound has been evaluated for its antifungal efficacy against various fungi, including Candida species and Aspergillus species.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.0156 |
| Aspergillus fumigatus | 1.0 |
| Cryptococcus neoformans | 0.5 |
Cancer Therapeutics
Recent studies have highlighted the potential of triazole derivatives in cancer treatment, particularly due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound this compound has shown promise in inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.
Case Study: Anticancer Activity Evaluation
In a study involving various cancer cell lines (PC-3, MDA-MB-231, ACHN), the compound exhibited significant cytotoxic effects compared to standard chemotherapeutics such as doxorubicin.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 5.0 |
| MDA-MB-231 | 3.5 |
| ACHN | 4.0 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound's efficacy may stem from its ability to form stable complexes with target enzymes, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide, a comparative analysis with structurally related triazole and carboxamide derivatives is provided below.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The nitrothiophene moiety in compounds correlates with antibacterial activity, likely due to electron-withdrawing effects enhancing target binding . The target compound’s cyano group may similarly modulate electronic properties but with distinct metabolic outcomes. Fluorophenyl groups (present in the target compound and ) are associated with improved bioavailability and target affinity in CNS-active compounds, as seen in synthetic cannabinoids like MDMB-FUBINACA .
Structural Flexibility :
- The thiophen-2-ylmethyl group in the target compound and analogs facilitates π-π interactions, a feature absent in thiazole-based derivatives ().
- Chlorine () vs. fluorine (target compound) substitutions impact steric bulk and electronegativity, altering binding kinetics .
Synthetic Purity Challenges: highlights significant purity variations (42% vs. 99.05%) in analogs, suggesting that electron-deficient substituents (e.g., nitro groups) may complicate synthesis . The target compound’s cyano group could pose similar challenges.
Analytical Tools :
- Structural elucidation of such compounds relies on SHELX for crystallography and Mercury CSD for intermolecular interaction analysis .
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Antibacterial Potential: Structural parallels with compounds suggest the target may inhibit bacterial enzymes via nitro/cyano group interactions, though empirical validation is needed .
- CNS Applications: Fluorophenyl and thiophene motifs align with synthetic cannabinoids (), implying possible neuromodulatory effects .
- Synthetic Optimization : The low purity of nitro-substituted analogs () underscores the need for refined coupling protocols (e.g., HATU-mediated reactions) for the target compound .
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole core, which is known for its diverse biological activities. The presence of the cyano group, a fluorinated phenyl moiety, and a thiophenyl substituent contributes to its unique properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of triazole derivatives, including this compound. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (CML) | 6.5 | Induction of apoptosis |
| This compound | CCRF-SB (ALL) | 5.8 | Cell cycle arrest |
| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | MCF-7 (Breast Cancer) | 4.3 | Apoptosis via PARP cleavage |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective against K562 and CCRF-SB cell lines .
The mechanism by which this compound exerts its effects involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by increased cleavage of PARP and caspase-3 .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation .
- Targeting Molecular Pathways : The compound may interact with specific enzymes or receptors involved in cancer progression, although detailed pathways remain to be fully elucidated.
Study on Anticancer Activity
A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer properties. The research focused on leukemia and breast cancer models, confirming that these compounds could serve as potential chemotherapeutic agents .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary data suggest that it retains activity in murine models, indicating potential for further development into clinical applications .
Q & A
Basic: What are the common synthetic routes for N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling a triazole-4-carboxylic acid derivative with a cyano-(2-fluorophenyl)methylamine intermediate. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) under reflux (60–80°C). Reaction times range from 12–24 hours, with yields influenced by stoichiometric ratios and purification via column chromatography .
- Thiophene Methylation : Introducing the thiophen-2-ylmethyl group via alkylation using NaH or K₂CO₃ in THF/DMF, followed by quenching with ice-water to isolate the product .
Critical Conditions : - Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Purity is enhanced by recrystallization from ethanol/water mixtures (4:1 v/v), as demonstrated in analogous triazole-carboxamide syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry (ESI-MS) :
- Look for [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₂F₃N₅OS, theoretical MW 371.36) with isotopic patterns consistent with fluorine and sulfur .
Advanced: How can researchers resolve contradictions in biological activity data arising from different synthetic batches or impurity profiles?
Methodological Answer:
- Analytical Purity Assessment :
- Isomer Identification :
- Biological Replicates :
Advanced: What computational or crystallographic methods are recommended for studying the compound's interaction with biological targets?
Methodological Answer:
- X-ray Crystallography :
- Molecular Dynamics (MD) Simulations :
- Docking Studies (AutoDock Vina) :
Advanced: How does the presence of the thiophene and triazole moieties influence the compound's pharmacokinetic properties, and what modifications could enhance bioavailability?
Methodological Answer:
- Thiophene Contribution :
- Triazole Optimization :
- Prodrug Strategies :
- Mask the carboxamide as a methyl ester (e.g., tert-butyl protection) to increase oral absorption, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
